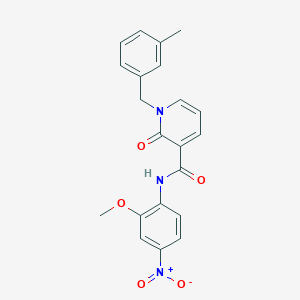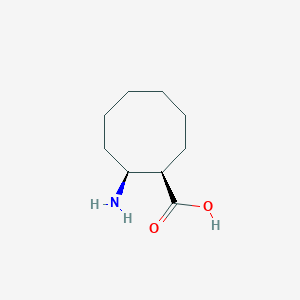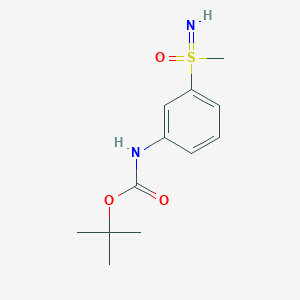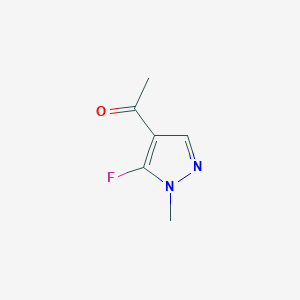![molecular formula C6H12Cl2N4 B2815890 5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride CAS No. 2044705-49-7](/img/structure/B2815890.png)
5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride (referred to as PHT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PHT is a white crystalline powder that is soluble in water and has a molecular weight of 228.6 g/mol.
科学的研究の応用
Antimicrobial Activity
5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride and its derivatives exhibit potent antimicrobial properties. Studies have demonstrated strong antimicrobial activity in newly synthesized derivatives containing pyrrolidine or piperidine rings. These compounds were part of a structured activity study to understand their antimicrobial effects (Krolenko, Vlasov, & Zhuravel, 2016).
Biological Activities in Drug Synthesis
The 1,2,4-triazole ring, which is a core motif of this compound, plays a vital role in clinical drugs. It's found in drugs across a range of therapeutic areas, including antiviral, anticancer, anxiolytic, anticonvulsant, and antidepressant medications. The compound's ability to participate in hydrogen bonding, along with its solubility and rigidity, contributes to its significance in drug synthesis (Prasad et al., 2021).
Surface Activity and Antibacterial Properties
Derivatives of 1,2,4-triazole, including those similar to 5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride, have shown effectiveness as surface active agents and possess antibacterial properties. This broadens their potential application in areas like coatings and materials science, in addition to their therapeutic uses (El-Sayed, 2006).
Anticonvulsant Properties
Compounds with 1,2,4-triazole structures, including 5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride, have been studied for their anticonvulsant properties. These compounds represent a new class of anticonvulsant agents with promising efficacy and minimal neurotoxicity, offering potential alternatives to traditional anticonvulsant medications (Kadaba, 1988).
特性
IUPAC Name |
5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-2-5(7-3-1)6-8-4-9-10-6;;/h4-5,7H,1-3H2,(H,8,9,10);2*1H/t5-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFNFNYRBOMTFR-XRIGFGBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=NN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC=NN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2815808.png)
![2-[(3,5-Dichloroanilino)methyl]benzenol](/img/structure/B2815812.png)



![(E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2815817.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2815818.png)
![N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2815819.png)


![N-(4-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2815822.png)


![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2815829.png)